tert-Butyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
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Overview
Description
The compound “tert-Butyl 7’-amino-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate” is likely to be a complex organic molecule. It contains an azetidine ring (a four-membered ring with one nitrogen atom), a pyrrolo[1,2-a]imidazole moiety (a fused ring system containing nitrogen atoms), and a tert-butyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The azetidine ring and the pyrrolo[1,2-a]imidazole system would contribute to the rigidity of the molecule, while the tert-butyl ester group could introduce some steric bulk .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino group could participate in various reactions such as acylation or alkylation. The ester group could undergo reactions such as hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the ester and the amino group could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “tert-Butyl 7’-amino-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate” would require appropriate safety measures. The Material Safety Data Sheet (MSDS) for the specific compound would provide detailed information on its hazards, safe handling procedures, and emergency measures .
Future Directions
Properties
IUPAC Name |
tert-butyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)16-7-13(8-16)6-9(14)10-15-4-5-17(10)13/h4-5,9H,6-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWHKDGGLQUBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C3=NC=CN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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